molecular formula C15H22FN B5753867 4-ethyl-N-[(4-fluorophenyl)methyl]cyclohexan-1-amine

4-ethyl-N-[(4-fluorophenyl)methyl]cyclohexan-1-amine

Cat. No.: B5753867
M. Wt: 235.34 g/mol
InChI Key: SLOIRUZIHNBYEP-UHFFFAOYSA-N
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Description

4-ethyl-N-[(4-fluorophenyl)methyl]cyclohexan-1-amine is an organic compound with the molecular formula C15H22FN It is a cyclohexane derivative with an ethyl group and a fluorophenylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[(4-fluorophenyl)methyl]cyclohexan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, 4-fluorobenzylamine, and ethyl bromide.

    Formation of Intermediate: Cyclohexanone undergoes reductive amination with 4-fluorobenzylamine in the presence of a reducing agent such as sodium cyanoborohydride to form N-[(4-fluorophenyl)methyl]cyclohexan-1-amine.

    Alkylation: The intermediate is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[(4-fluorophenyl)methyl]cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-ethyl-N-[(4-fluorophenyl)methyl]cyclohexan-1-amine has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-N-[(4-fluorophenyl)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-N-[(3-fluorophenyl)methyl]cyclohexan-1-amine
  • 4-ethyl-N-[(4-chlorophenyl)methyl]cyclohexan-1-amine
  • 4-ethyl-N-[(4-bromophenyl)methyl]cyclohexan-1-amine

Uniqueness

4-ethyl-N-[(4-fluorophenyl)methyl]cyclohexan-1-amine is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The ethyl group on the cyclohexane ring also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

4-ethyl-N-[(4-fluorophenyl)methyl]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN/c1-2-12-5-9-15(10-6-12)17-11-13-3-7-14(16)8-4-13/h3-4,7-8,12,15,17H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOIRUZIHNBYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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